molecular formula C20H25BrN2O4S B2814626 1-[(4-Bromo-3-propoxyphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine CAS No. 913240-93-4

1-[(4-Bromo-3-propoxyphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine

Cat. No.: B2814626
CAS No.: 913240-93-4
M. Wt: 469.39
InChI Key: VWYUJXPSXYXZSG-UHFFFAOYSA-N
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Description

1-[(4-Bromo-3-propoxyphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine is a complex organic compound characterized by its bromo, propoxy, and methoxy functional groups attached to a piperazine core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Bromo-3-propoxyphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine typically involves multiple steps, starting with the preparation of the core piperazine structure. The bromo and methoxy groups are introduced through specific substitution reactions, while the propoxy group is added via an etherification process.

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale reactions under controlled conditions to ensure purity and yield. Advanced techniques such as continuous flow chemistry might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions might use hydrogen gas (H₂) in the presence of a catalyst or sodium borohydride (NaBH₄).

  • Substitution: Nucleophilic substitution reactions can be facilitated by strong bases or nucleophiles.

Major Products Formed: The major products from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

1-[(4-Bromo-3-propoxyphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine has several scientific research applications:

  • Chemistry: It can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and materials.

  • Biology: The compound may serve as a probe in biological studies to understand cellular processes and interactions.

  • Medicine: Potential therapeutic applications include its use as an intermediate in the synthesis of drugs targeting various diseases.

  • Industry: It can be employed in the production of advanced materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which 1-[(4-Bromo-3-propoxyphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine exerts its effects involves interactions with specific molecular targets and pathways. The bromo and methoxy groups may enhance binding affinity to certain receptors or enzymes, leading to biological or chemical activity.

Comparison with Similar Compounds

  • Piperazine derivatives

  • Phenylsulfonyl compounds

  • Other bromo- and methoxy-substituted aromatic compounds

This comprehensive overview highlights the significance of 1-[(4-Bromo-3-propoxyphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine in scientific research and its potential applications across various fields

Properties

IUPAC Name

1-(4-bromo-3-propoxyphenyl)sulfonyl-4-(2-methoxyphenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25BrN2O4S/c1-3-14-27-20-15-16(8-9-17(20)21)28(24,25)23-12-10-22(11-13-23)18-6-4-5-7-19(18)26-2/h4-9,15H,3,10-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWYUJXPSXYXZSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3OC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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